molecular formula C18H37NO2 B11709776 2-[Bis(1-methylethyl)amino]ethyl decanoate CAS No. 313499-42-2

2-[Bis(1-methylethyl)amino]ethyl decanoate

Cat. No.: B11709776
CAS No.: 313499-42-2
M. Wt: 299.5 g/mol
InChI Key: UFVMRVRFBBXYAW-UHFFFAOYSA-N
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Description

2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is an organic compound with a complex structure, featuring a decanoate ester linked to a bis(propan-2-yl)aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE typically involves the esterification of decanoic acid with 2-[bis(propan-2-yl)amino]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    2-[BIS(PROPAN-2-YL)AMINO]ETHYL METHYLAMINE: Similar in structure but with a methyl group instead of a decanoate ester.

    2-[BIS(PROPAN-2-YL)AMINO]ETHYL (PROPAN-2-YL)AMINE: Another related compound with a propan-2-yl group.

Uniqueness

2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is unique due to its long-chain ester, which imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant. Its ability to integrate into lipid bilayers sets it apart from shorter-chain analogs.

Properties

CAS No.

313499-42-2

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]ethyl decanoate

InChI

InChI=1S/C18H37NO2/c1-6-7-8-9-10-11-12-13-18(20)21-15-14-19(16(2)3)17(4)5/h16-17H,6-15H2,1-5H3

InChI Key

UFVMRVRFBBXYAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCN(C(C)C)C(C)C

Origin of Product

United States

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